4-Chloro-5-propylthiophene-2-carbohydrazide
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Overview
Description
4-Chloro-5-propylthiophene-2-carbohydrazide is an organic compound with a molecular formula of C8H11ClN2OS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-propylthiophene-2-carbohydrazide typically involves the reaction of 4-chloro-5-propylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-propylthiophene-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-propylthiophene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-5-propylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methylthiophene-2-carbohydrazide
- 4-Chloro-5-ethylthiophene-2-carbohydrazide
- 4-Chloro-5-butylthiophene-2-carbohydrazide
Uniqueness
4-Chloro-5-propylthiophene-2-carbohydrazide is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications .
Biological Activity
4-Chloro-5-propylthiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H13ClN2OS
- Molecular Weight: 232.73 g/mol
- IUPAC Name: this compound
- CAS Number: 1399659-56-3
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction.
- Electrophilic Substitution: The introduction of the chloro and propyl groups via chlorination and Friedel-Crafts alkylation.
- Formation of the Carbohydrazide Group: Reacting an ester or acid chloride with hydrazine hydrate.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited bacterial growth effectively, suggesting that this compound may also possess similar properties .
Anticancer Activity
Preliminary studies have shown that this compound may induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways that regulate cell proliferation and survival. In vitro assays indicated a reduction in cell viability in various cancer cell lines when treated with this compound .
The proposed mechanisms for its biological activity include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways, leading to cell death.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated a notable zone of inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Compound | Zone of Inhibition (mm) | Bacteria Tested |
---|---|---|
This compound | 15 | E. coli |
Another Thiophene Derivative | 12 | S. aureus |
Study on Anticancer Properties
In another study focusing on anticancer properties, this compound was tested against breast cancer cell lines. The compound demonstrated a significant decrease in cell viability compared to control groups, indicating its potential as an anticancer agent .
Properties
Molecular Formula |
C8H11ClN2OS |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
4-chloro-5-propylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C8H11ClN2OS/c1-2-3-6-5(9)4-7(13-6)8(12)11-10/h4H,2-3,10H2,1H3,(H,11,12) |
InChI Key |
YQGAOSKXAYXCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)NN)Cl |
Origin of Product |
United States |
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